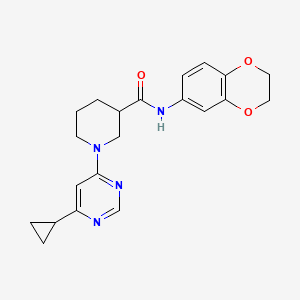

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

Descripción

1-(6-Cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by three distinct structural motifs:

- Piperidine-3-carboxamide core: A nitrogen-containing heterocycle commonly found in bioactive molecules, particularly those targeting the central nervous system (CNS) or enzymes like kinases.

- 6-Cyclopropylpyrimidin-4-yl substituent: A pyrimidine ring with a cyclopropyl group, which may enhance metabolic stability and influence binding affinity.

Propiedades

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c26-21(24-16-5-6-18-19(10-16)28-9-8-27-18)15-2-1-7-25(12-15)20-11-17(14-3-4-14)22-13-23-20/h5-6,10-11,13-15H,1-4,7-9,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBZRDREUPCSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the cyclopropylpyrimidine moiety: This can be achieved through cyclization reactions involving appropriate precursors.

Synthesis of the dihydrobenzo[b][1,4]dioxin group: This involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification.

Coupling of the two moieties: The final step involves coupling the cyclopropylpyrimidine and dihydrobenzo[b][1,4]dioxin groups through a piperidine carboxamide linkage under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.

Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

Biological Research: The compound could be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular mechanisms and pathways.

Mecanismo De Acción

The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Key Insights :

- The benzodioxin group in the target compound may mimic the 1,4-dioxane ring in silybin and flavones, which are critical for hepatoprotective activity.

- Substituents on the dioxane ring (e.g., hydroxymethyl in 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone) enhance antihepatotoxic efficacy .

Piperidine-Containing Derivatives

Piperidine-based compounds are prevalent in pharmaceuticals. Impurities listed in share structural similarities but differ in substitution patterns:

Key Insights :

- The cyclopropylpyrimidine group in the target compound may confer greater metabolic stability compared to fluorinated benzisoxazole or benzoyl groups in impurities.

- The benzodioxin moiety could enhance solubility relative to the benzisoxazole or difluorobenzoyl groups in impurities.

Pyrimidine-Based Analogues

Pyrimidine derivatives are widely explored for kinase inhibition and antiviral activity. The target’s 6-cyclopropylpyrimidine group distinguishes it from other pyrimidine-containing compounds:

| Compound | Pyrimidine Substituent | Adjacent Groups | Potential Impact |

|---|---|---|---|

| Target Compound | Cyclopropyl | Piperidine, benzodioxin | Steric hindrance, stability |

| Standard pyrimidine drugs | Halogens, methyl | Varied (e.g., amines, carbonyls) | Tunable binding affinity |

Key Insights :

- The cyclopropyl group may reduce oxidative metabolism, extending half-life compared to unsubstituted pyrimidines.

- Steric effects from cyclopropane could influence binding pocket accessibility in target proteins.

Structure-Activity Relationship (SAR) Considerations

- Benzodioxin vs.

- Piperidine Linker : The carboxamide linkage in the target compound could improve solubility relative to ester or ether linkages seen in impurities .

- Cyclopropyl Pyrimidine : This substituent is less common than halogen or methyl groups in pyrimidine drugs, suggesting unique pharmacokinetic properties.

Actividad Biológica

The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide is a heterocyclic organic molecule with potential therapeutic applications. Its structure incorporates elements from pyrimidines, piperidines, and benzodioxanes, suggesting diverse biological interactions. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic uses.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 338.42 g/mol. The structural complexity allows for various interactions with biological targets.

The compound is hypothesized to exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other compounds containing benzodioxane moieties that exhibit enzyme inhibitory activities against targets like α-glucosidase and acetylcholinesterase (AChE) .

- Receptor Modulation : The compound could interact with cellular receptors, altering signal transduction pathways that are crucial for various physiological processes.

- Hydrogen Bonding : The presence of nitrogen atoms suggests potential for hydrogen bonding with biological macromolecules, enhancing its interaction with enzymes and receptors .

Enzyme Inhibition

Research indicates that compounds with similar structural motifs have demonstrated significant inhibitory activity against various enzymes:

- α-glucosidase : Inhibitors of this enzyme can be beneficial in managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.

- Acetylcholinesterase (AChE) : Compounds targeting AChE are explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease .

Table 1: Enzyme Inhibition Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | α-glucosidase | 0.5 | |

| Compound B | Acetylcholinesterase | 0.8 | |

| Compound C | α-glucosidase | 0.3 |

Case Studies

- In Silico Studies : Molecular docking studies have shown that the compound binds effectively to the active sites of target enzymes, indicating strong potential for enzyme inhibition .

- In Vitro Studies : Experimental assays demonstrated that derivatives of the benzodioxane moiety exhibit substantial inhibition against α-glucosidase and moderate effects on AChE .

Therapeutic Applications

The compound's unique structure suggests potential applications in:

- Diabetes Management : By inhibiting α-glucosidase, it may improve glycemic control.

- Neurodegenerative Disease Treatment : Its action on AChE could provide therapeutic benefits for Alzheimer's disease patients.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between the piperidine-3-carboxylic acid and the benzodioxin amine) using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Heterocyclic ring functionalization (e.g., introducing the cyclopropyl group to pyrimidine via nucleophilic substitution or cross-coupling reactions) .

Optimization strategies: - Design of Experiments (DoE): Vary parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) to maximize yield .

- Real-time monitoring: Use TLC (Rf values) and in-situ NMR to track intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- In vitro enzyme assays:

- Cell-based assays:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

Methodological Answer:

- Core modifications:

- Pharmacophore mapping:

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases) .

- Validate with site-directed mutagenesis of key residues in the binding pocket .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

Q. How can researchers design assays to evaluate metabolic stability and cytochrome P450 interactions?

Methodological Answer:

- Liver microsome assays:

- CYP inhibition screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.